2-(3-Chlorophenoxy)ethanamine hydrochloride
Description
Properties
IUPAC Name |
2-(3-chlorophenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-7-2-1-3-8(6-7)11-5-4-10;/h1-3,6H,4-5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRYQIPOHRVGPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104774-95-0 | |
| Record name | 2-(3-chlorophenoxy)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)ethanamine hydrochloride typically involves the reaction of 3-chlorophenol with ethylene oxide to form 2-(3-chlorophenoxy)ethanol. This intermediate is then reacted with ammonia to produce 2-(3-chlorophenoxy)ethanamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
2-(3-Chlorophenoxy)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)ethanamine hydrochloride
- 2-(2-Chlorophenoxy)ethanamine hydrochloride
- 2-(3-Bromophenoxy)ethanamine hydrochloride
Uniqueness
2-(3-Chlorophenoxy)ethanamine hydrochloride is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications .
Biological Activity
2-(3-Chlorophenoxy)ethanamine hydrochloride, with the chemical formula C8H10ClNO·HCl and CAS number 104774-95-0, is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chlorophenol with ethylene oxide to form 2-(3-chlorophenoxy)ethanol. This intermediate is then reacted with ammonia to produce the amine, which is subsequently converted to its hydrochloride form using hydrochloric acid.
Biological Activity
Antitumor Activity
Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance, studies have shown that certain phenoxyalkylamines can inhibit tumor cell growth in various cancer cell lines. The mechanism often involves modulation of apoptosis and cell proliferation pathways .
Neurotransmitter Modulation
This compound has been studied for its potential effects on neurotransmitter systems. It may interact with adrenergic receptors, influencing processes such as anxiety and depression. The modulation of these receptors has implications for developing treatments for psychiatric disorders .
Proteomics Research
In proteomics, this compound serves as a tool for studying protein interactions and functions. It can act as a ligand, binding to specific proteins and altering their activity, which is crucial for understanding cellular processes.
The biological activity of this compound is primarily attributed to its ability to bind to various molecular targets:
- Ligand Binding : The compound can interact with proteins and enzymes, modulating their functions.
- Signal Transduction : It may influence cellular signaling pathways, leading to changes in gene expression and cellular behavior.
- Apoptosis Induction : Some studies suggest that it can induce apoptosis in cancer cells by affecting the expression of survival proteins like Bcl-2 .
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-(4-Chlorophenoxy)ethanamine hydrochloride | Phenoxyalkylamine | Antitumor |
| 2-(2-Chlorophenoxy)ethanamine hydrochloride | Phenoxyalkylamine | Neurotransmitter modulation |
| 2-(3-Bromophenoxy)ethanamine hydrochloride | Phenoxyalkylamine | Antimicrobial |
Case Studies
- Antitumor Efficacy in PC-3 Cells : A study utilizing sulforhodamine B assay demonstrated that derivatives of phenoxyethylamines showed significant cytotoxicity against human prostate cancer cells (PC-3). The results indicated that these compounds could reduce cell viability significantly, suggesting potential therapeutic applications in oncology .
- Adrenergic Receptor Involvement : Research highlighted the role of adrenergic receptors in mediating the effects of related compounds on apoptosis and proliferation in cancer cells. This underscores the relevance of receptor interactions in the therapeutic potential of this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
